molecular formula C16H12BrN3S B4151897 3-[(3-Bromobenzyl)sulfanyl]-6-phenyl-1,2,4-triazine

3-[(3-Bromobenzyl)sulfanyl]-6-phenyl-1,2,4-triazine

Cat. No.: B4151897
M. Wt: 358.3 g/mol
InChI Key: HOHLDEMFWJSFBM-UHFFFAOYSA-N
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Description

3-[(3-Bromobenzyl)sulfanyl]-6-phenyl-1,2,4-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a bromobenzylthio group and a phenyl group attached to the triazine ring, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromobenzyl)sulfanyl]-6-phenyl-1,2,4-triazine typically involves the reaction of 3-bromobenzyl chloride with 6-phenyl-1,2,4-triazine-3-thiol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromobenzyl)sulfanyl]-6-phenyl-1,2,4-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfur atom in the thio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Conversely, reduction reactions can convert the compound to its corresponding sulfide using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases like sodium hydroxide or potassium carbonate, and solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Corresponding sulfides.

    Coupling Reactions: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

3-[(3-Bromobenzyl)sulfanyl]-6-phenyl-1,2,4-triazine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-Bromobenzyl)sulfanyl]-6-phenyl-1,2,4-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromobenzylthio and phenyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-bromobenzyl)thio]-6-phenyl-1,2,4-triazine
  • 3-[(3-chlorobenzyl)thio]-6-phenyl-1,2,4-triazine
  • 3-[(3-methylbenzyl)thio]-6-phenyl-1,2,4-triazine

Uniqueness

3-[(3-Bromobenzyl)sulfanyl]-6-phenyl-1,2,4-triazine is unique due to the specific positioning of the bromobenzylthio group, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom can also enhance its biological activity and make it a valuable compound for various applications.

Properties

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-6-phenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3S/c17-14-8-4-5-12(9-14)11-21-16-18-10-15(19-20-16)13-6-2-1-3-7-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHLDEMFWJSFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=N2)SCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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